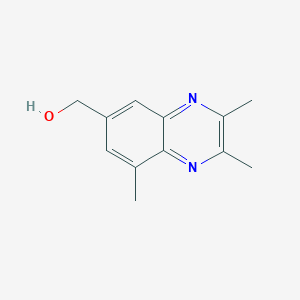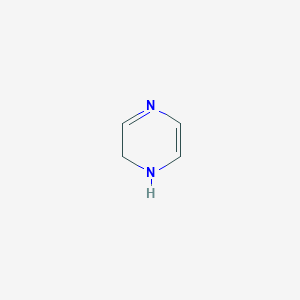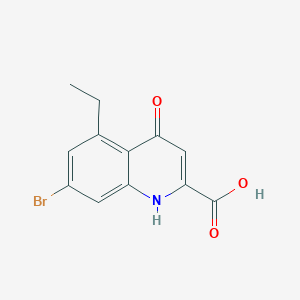
7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid: is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 5th position, and a carboxylic acid group at the 2nd position of the quinoline ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate brominating agents. One common method involves the bromination of 5-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and purification steps. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions: 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives.
- Quinoline N-oxides.
- Dihydroquinoline derivatives.
- Esters and amides of quinoline carboxylic acid.
科学的研究の応用
Chemistry: In chemistry, 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can target specific biological pathways .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the quinoline scaffold is known to impart pharmacological activities, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
作用機序
The mechanism of action of 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity . The compound can inhibit the function of certain enzymes by forming stable complexes, thereby affecting cellular processes and pathways .
類似化合物との比較
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
- Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-bromo-1H-indole-2-carboxylate
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness: 7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the ethyl group on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC名 |
7-bromo-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-2-6-3-7(13)4-8-11(6)10(15)5-9(14-8)12(16)17/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
OUDREQGAEBEVHM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC(=C1)Br)NC(=CC2=O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B8608327.png)
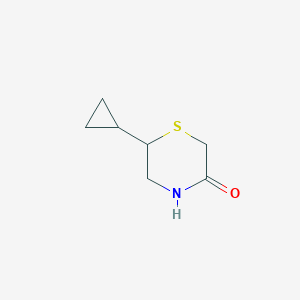
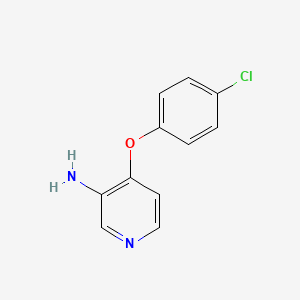
![methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)
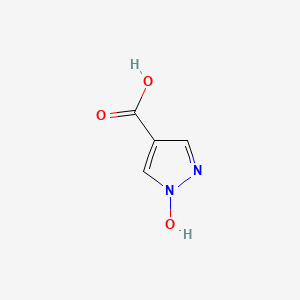
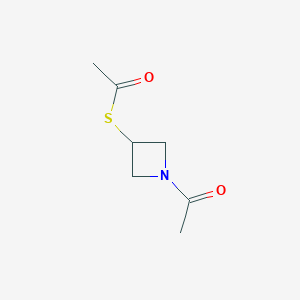
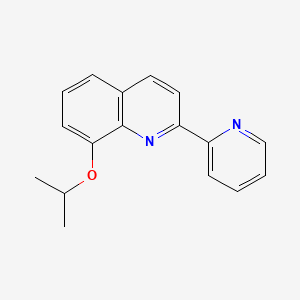
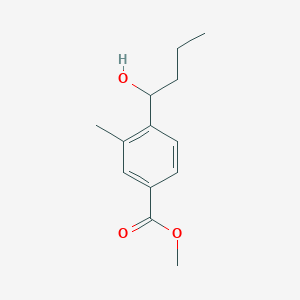
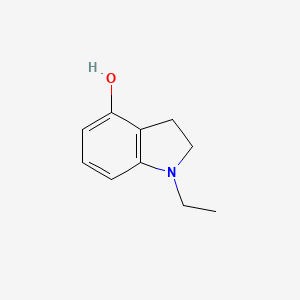

![3-(4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridin-5-yl)propanal](/img/structure/B8608392.png)
